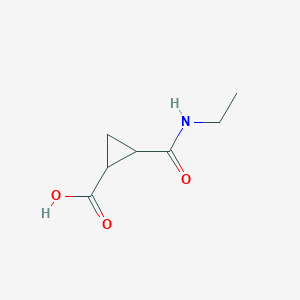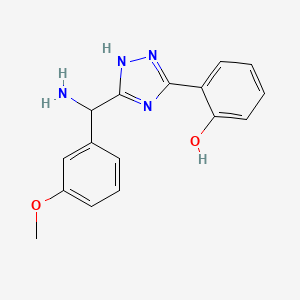![molecular formula C11H11NO3S3 B12115995 3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-thion 5,5-Dioxid ist eine komplexe heterozyklische Verbindung, die aufgrund ihrer einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen Bereichen großes Interesse geweckt hat. Diese Verbindung enthält einen Thiazolring, der mit einem Thienoring verschmolzen ist, sowie eine Hydroxyphenylgruppe, was sie zu einem wertvollen Forschungsobjekt in der pharmazeutischen Chemie und Materialwissenschaft macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-thion 5,5-Dioxid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von N-substituierten Thioharnstoffen mit 4-Brom-2-thiolene 1,1-dioxid, was zur Bildung des gewünschten Thiazolderivats führt . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren wie Triethylamin, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie der Einsatz von Durchflussreaktoren, um die Ausbeute und Effizienz zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3-Hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-thion 5,5-Dioxid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Thiongruppe in eine Thiolgruppe umwandeln.
Substitution: Die Hydroxyphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden.
Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können unter sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Thiol-Derivaten.
Substitution: Bildung von substituierten Hydroxyphenyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-thion 5,5-Dioxid hat mehrere wissenschaftliche Forschungsanwendungen:
Pharmazeutische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente mit Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften
Materialwissenschaft: Ihre heterozyklische Struktur kann bei der Gestaltung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften genutzt werden.
Biologische Studien: Die Verbindung kann verwendet werden, um die Hemmung von Enzymen und Protein-Interaktionen zu untersuchen, da sie stabile Komplexe mit biologischen Molekülen bilden kann.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(3-Hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-thion 5,5-Dioxid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Thiazolring kann mit den aktiven Zentren von Enzymen interagieren und deren Aktivität hemmen. Zusätzlich kann die Hydroxyphenylgruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden und so die Bindungsaffinität erhöhen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- cis-2-Imino-4,6,7,8-Tetrahydrothieno[3,4-d]thiazol 5,5-dioxides
- 4,7,8,9-Tetrahydrothieno-[2,3-d]azocines
Einzigartigkeit
3-(3-Hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-thion 5,5-Dioxid ist einzigartig aufgrund seiner Kombination aus einer Hydroxyphenylgruppe mit einem verschmolzenen Thiazol-Thienoring-System. Dieses strukturelle Merkmal verleiht ihm eine einzigartige chemische Reaktivität und biologische Aktivität und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C11H11NO3S3 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
3-(3-hydroxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C11H11NO3S3/c13-8-3-1-2-7(4-8)12-9-5-18(14,15)6-10(9)17-11(12)16/h1-4,9-10,13H,5-6H2 |
InChI-Schlüssel |
PZOXVLAOSAAIKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CS1(=O)=O)SC(=S)N2C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




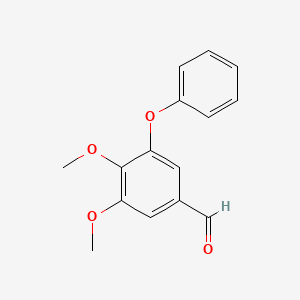
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

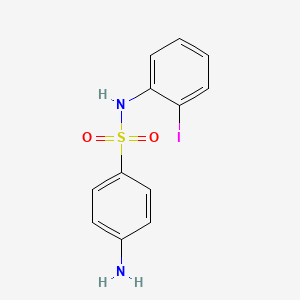
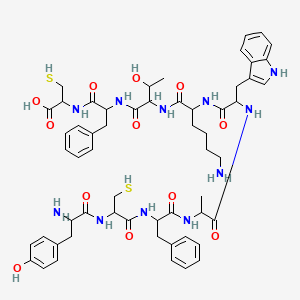

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
